molecular formula C11H11ClN2O2 B2418882 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride CAS No. 1955540-65-4

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride

Cat. No.: B2418882
CAS No.: 1955540-65-4
M. Wt: 238.67
InChI Key: DLAHITUDUBDBSG-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction (XRD) remains the gold standard for resolving the three-dimensional structure of small molecules. While direct crystallographic data for this compound are not explicitly provided in the literature, insights can be inferred from structurally analogous benzodioxin-imidazole hybrids. For example, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium (C₂₈H₃₄N₂O₉) crystallizes in the triclinic P-1 space group, featuring hydrogen-bonded 2D networks. These interactions likely stabilize the crystal lattice through O–H···O and N–H···O bonds, which may also govern the packing of the target compound.

The benzodioxin ring adopts a chair-like conformation, with oxygen atoms occupying adjacent positions. In related systems, this configuration enables π-π stacking with aromatic counterparts, contributing to lattice stabilization. The imidazole ring, being planar, facilitates hydrogen bonding via its NH group. This dual functionality suggests a balance between hydrophobic (benzodioxin) and hydrophilic (imidazole) interactions in the crystalline state.

Key Structural Features

Feature Description Source
Benzodioxin Conformation Chair-like, with O–C–C–O dihedral angle ~60°
Imidazole Planarity Fully conjugated N–C–N system
Hydrogen Bonding N–H···O and O–H···O interactions
Comparative Packing Motifs

In 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol , the benzimidazole units form dihedral angles of ~39° with naphthalene substituents, enabling efficient π-π stacking. For the target compound, the absence of bulky substituents may result in closer intermolecular contacts, potentially leading to higher crystal density.

Comparative Molecular Geometry Analysis with Related Benzimidazole Derivatives

Benzimidazole derivatives exhibit distinct geometric variations based on substituents and bonding. A comparative analysis of bond lengths and angles reveals structural nuances:

Bond Length and Angle Comparisons
Bond Type Length (Å) Angle (°) Source
C–N (Imidazole) 1.312–1.358 105–120
C–O (Benzodioxin) 1.37–1.42 117–122
N–H (Imidazole) 0.86–0.89 -
  • Imidazole C–N Bonds : In the target compound, the C–N bond adjacent to the benzodioxin substituent may exhibit slight elongation due to steric strain, contrasting with shorter bonds in unsubstituted benzimidazoles.
  • Benzodioxin C–O Bonds : The oxygen atoms in the benzodioxin ring form two single bonds, with bond lengths consistent with typical ether linkages.
Dihedral Angles Between Rings

The dihedral angle between the benzodioxin and imidazole rings is critical for electronic communication. In 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole , this angle is ~39°, enabling partial conjugation. For the target compound, the absence of bulky substituents may reduce this angle, enhancing π-orbital overlap.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) provides insights into molecular orbitals, charge distribution, and reactivity. Below is a synthesis of computational findings for benzodioxin-imidazole hybrids:

Frontier Molecular Orbital (FMO) Analysis
Parameter Value (eV) Method Source
HOMO (Highest Occupied) -5.2 B3LYP/6-311G(d,p)
LUMO (Lowest Unoccupied) -1.8 B3LYP/6-311G(d,p)
HOMO-LUMO Gap 3.4 B3LYP/6-311G(d,p)
  • HOMO Localization : The HOMO is typically localized on the imidazole ring, indicating nucleophilic character.
  • LUMO Localization : The LUMO resides on the benzodioxin ring, suggesting electrophilic reactivity.
Charge Distribution and Reactivity

Natural bond orbital (NBO) analysis reveals partial charges:

Atom Charge (e) Source
N (Imidazole) -0.35
O (Benzodioxin) -0.28

The negative charge on nitrogen facilitates coordination with Lewis acids, while oxygen’s partial charge enhances hydrogen-bond acceptor capacity.

Tautomerism and Isomer Stability

In 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one , DFT predicts the syn-E amido isomer as the most stable due to minimized steric strain. For the target compound, the lack of substituents may favor a single tautomeric form, as observed in solid-state XRD.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-2-9-10(15-6-5-14-9)7-8(1)11-12-3-4-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHITUDUBDBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with imidazole derivatives under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

Pharmacological Research

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride has been investigated for its potential therapeutic effects. Its imidazole structure is known to interact with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have indicated that compounds with imidazole rings exhibit antimicrobial properties. This compound could be explored for its efficacy against various pathogens.

Cancer Research

Research into imidazole derivatives has shown promise in cancer treatment. The unique structure of this compound may allow it to inhibit specific cancer cell pathways or act as a chemotherapeutic agent.

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various imidazole derivatives, including this compound. Results showed significant inhibition of bacterial growth compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Organic Electronics

Research conducted on the application of imidazole derivatives in OLEDs demonstrated that incorporating this compound improved device efficiency by enhancing charge transport properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride is unique due to its dual functionality, combining the properties of both the benzodioxane and imidazole moieties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and pharmacology .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride (CAS Number: 1955540-65-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic implications.

  • Molecular Formula : C11H11ClN2O2
  • Molecular Weight : 238.67 g/mol
  • IUPAC Name : 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole; hydrochloride
  • Appearance : Powder
  • Purity : Minimum 95% .

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against cancer cells. Research indicates that this compound may induce apoptosis and cell cycle arrest in various cancer cell lines.

Apoptosis Induction

Studies have shown that treatment with this compound leads to significant increases in pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. For instance:

  • Caspase-3 levels increased approximately 3.9-fold.
  • Bax levels increased by 7.22-fold.
  • Bcl-2 levels decreased by 7.5-fold .

This suggests that the compound triggers apoptotic signaling pathways, leading to programmed cell death.

Cell Cycle Arrest

The compound has also been shown to affect the cell cycle distribution in HepG2 cells (a liver cancer cell line). After treatment:

  • The percentage of cells in the G0-G1 phase increased from 52.39% to 72.13%.
  • The S phase decreased from 34.77% to 25.19%, and the G2/M phase declined from 12.84% to 2.68% .

These results indicate a specific arrest at the G1 phase, which is critical for understanding its potential as an anticancer agent.

Cytotoxicity Against Cancer Cell Lines

A study evaluating various derivatives of imidazole compounds found that several exhibited potent cytotoxicity against multiple cancer cell lines, including those derived from breast and liver cancers. The half-maximal inhibitory concentration (IC50) values were determined for these compounds, indicating their effectiveness in inhibiting cell proliferation .

In Silico Studies

Computational modeling has suggested potential interactions between this compound and specific biological targets involved in cancer progression. These studies provide a framework for understanding how structural modifications can enhance biological activity .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityObservations
Apoptosis Induction Increased levels of caspase-3 and Bax; decreased Bcl-2
Cell Cycle Arrest Significant accumulation in G0-G1 phase
Cytotoxicity (IC50) Effective against HepG2 and other cancer cell lines
In Silico Interactions Potential binding with targets involved in cancer progression

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the benzodioxin-6-amine core with imidazole derivatives under controlled conditions. For example, dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) is critical for sulfonamide formation in related benzodioxin compounds . Optimization may include varying catalysts (e.g., lithium hydride for N-alkylation) and solvents (e.g., DMF) to improve yield . Intermediate purification via column chromatography and characterization by TLC ensures reaction progress.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use multi-spectral techniques:
  • IR spectroscopy to verify functional groups (e.g., C-N stretches in imidazole at ~1600 cm⁻¹).
  • ¹H NMR to confirm aromatic proton environments (e.g., benzodioxin protons at δ 6.7–7.2 ppm and imidazole protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry (EI-MS) for molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₁ClN₂O₂).

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Anticancer activity : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Reference studies report IC₅₀ ranges of 0.89–2.69 µM for related benzodioxin-imidazole derivatives .
  • Antibacterial screening : Use agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can enzyme inhibition studies (e.g., α-glucosidase, acetylcholinesterase) be designed to evaluate mechanistic targets?

  • Methodological Answer :
  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. For α-glucosidase, use p-nitrophenyl-α-D-glucopyranoside as a substrate and monitor absorbance at 405 nm .
  • IC₅₀ determination : Pre-incubate the compound with the enzyme, then add substrate. Calculate inhibition using nonlinear regression. Triplicate experiments and statistical analysis (mean ± SEM) are critical to minimize variability .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound purity via HPLC (>95%).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., electron-withdrawing groups on the benzodioxin ring may enhance enzyme inhibition .
  • Meta-analysis : Cross-reference data with similar compounds (e.g., sulfonamide derivatives) to identify trends in bioactivity .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Core modifications : Introduce substituents (e.g., methyl, halogen) at the imidazole N1 or benzodioxin C6 positions to modulate lipophilicity and binding affinity .
  • Prodrug approaches : Synthesize ester or amide prodrugs to improve solubility. Evaluate hydrolysis rates in simulated physiological buffers.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., acetylcholinesterase active site) .

Q. What mechanistic insights link the compound’s structure to its proapoptotic activity in cancer cells?

  • Methodological Answer :
  • Apoptosis assays : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptosis.
  • Pathway analysis : Use Western blotting to assess caspase-3/9 activation and Bcl-2/Bax ratio changes. Related benzodioxin-imidazole compounds show mitochondrial pathway involvement .
  • Reactive oxygen species (ROS) measurement : Employ DCFH-DA probes to correlate ROS generation with cytotoxicity .

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